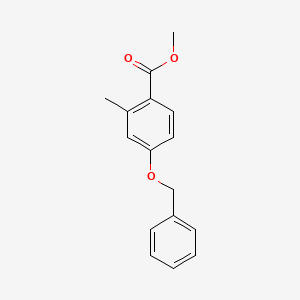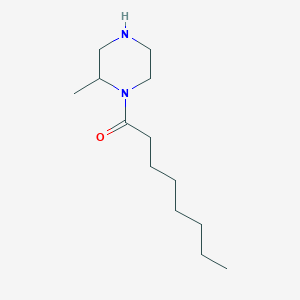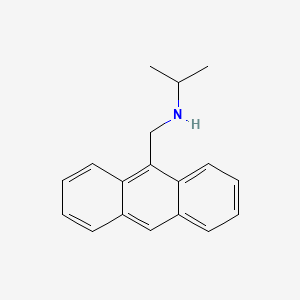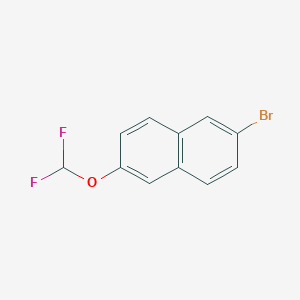
Methyl 4-(benzyloxy)-2-methylbenzoate
概要
説明
“Methyl 4-(benzyloxy)-2-methylbenzoate” is an organic compound . It’s a derivative of benzoic acid, with a benzyl group attached to the oxygen atom and a methyl group attached to the second carbon atom in the benzene ring . It’s also related to “Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” which has a similar structure .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method starts with the reaction of methyl 4-hydroxybenzoate and benzyl chloride in the presence of K2CO3 and DMF as solvent . Another method involves the reaction of 4-aminophenol with benzyl bromide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring with a benzyloxy group and a methylbenzoate group attached to it . The structure is also related to that of “Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate” which has an additional methoxy and nitro group .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of benzimidazole derivatives, which have potential anticancer properties . It can also react with various aminophenol derivatives to form Schiff base ligands .科学的研究の応用
Methyl 4-(benzyloxy)-2-methylbenzoate has been studied extensively for its various properties and applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent in the synthesis of other esters and compounds, such as polyesters and polyamides. Additionally, it has been used as a starting material in the synthesis of other compounds, such as 1,4-dioxane, ethylbenzene, and N-methylpyrrolidone.
作用機序
Methyl 4-(benzyloxy)-2-methylbenzoate is an ester, and its mechanism of action is based on the esterification reaction. In this reaction, an acid and an alcohol react together to form an ester, and the reaction is catalyzed by an acid catalyst. The resulting ester is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be non-toxic, non-irritating, and non-allergenic. It has also been found to be a mild skin irritant and to be mildly irritating to the eyes. Additionally, it has been found to have low acute toxicity and to be non-mutagenic.
実験室実験の利点と制限
Methyl 4-(benzyloxy)-2-methylbenzoate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and is easily stored and handled. However, it is also relatively volatile and can be difficult to work with in certain applications. Additionally, it is not very soluble in water and can be difficult to dissolve in certain solvents.
将来の方向性
Methyl 4-(benzyloxy)-2-methylbenzoate has many potential future directions for research and development. One possible future direction is the development of new synthetic pathways for the production of the compound. Additionally, further research could be done to explore the potential applications of the compound in various industries, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be done to explore the potential uses of the compound as a reagent in the synthesis of other compounds.
Safety and Hazards
特性
IUPAC Name |
methyl 2-methyl-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-10-14(8-9-15(12)16(17)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVYBUCIHQEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)

![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)

![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)




